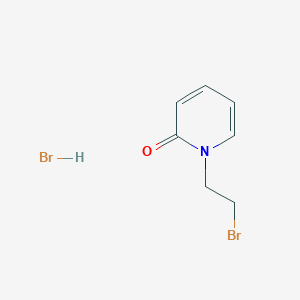

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds with nitrogen-containing rings. The base compound is designated as 1-(2-bromoethyl)-1,2-dihydropyridin-2-one, which reflects the substitution pattern where a 2-bromoethyl group is attached to the nitrogen atom at position 1 of the dihydropyridin-2-one ring system. The complete name includes the hydrobromide designation, indicating the presence of hydrogen bromide as a counterion in the salt formation.

The structural formula reveals a six-membered pyridine ring that has been reduced at the 1,2-position, creating a dihydropyridine system with a ketone functionality at position 2. The bromoethyl substituent extends from the nitrogen atom, providing a reactive site for further chemical modifications. The Simplified Molecular Input Line Entry System representation is documented as O=C1C=CC=CN1CCBr.[H]Br, which clearly delineates the connectivity pattern and the hydrobromide salt formation.

The International Chemical Identifier for the base compound (without the hydrobromide) is InChI=1S/C7H8BrNO/c8-4-6-9-5-2-1-3-7(9)10/h1-3,5H,4,6H2, with the corresponding International Chemical Identifier Key being NATIFIFIDLQXIT-UHFFFAOYSA-N. These standardized identifiers provide unambiguous chemical structure identification across various databases and chemical information systems.

Molecular Formula and Weight Analysis

The molecular formula of this compound is represented as C7H9Br2NO, reflecting the total atomic composition including both bromine atoms present in the structure. An alternative representation shows the formula as C7H8BrNO.HBr, which explicitly indicates the salt formation between the organic base and hydrogen bromide. Both representations are chemically equivalent and accurately describe the same molecular entity.

The molecular weight analysis reveals a precise value of 282.96 daltons, which has been consistently reported across multiple chemical databases and suppliers. This molecular weight reflects the contribution of all constituent atoms: seven carbon atoms (84.07 daltons), nine hydrogen atoms (9.09 daltons), two bromine atoms (159.80 daltons), one nitrogen atom (14.01 daltons), and one oxygen atom (15.99 daltons). The relatively high molecular weight is primarily attributed to the presence of two bromine atoms, which significantly contribute to the overall mass of the compound.

Table 1: Molecular Composition Analysis

| Component | Number of Atoms | Atomic Weight (daltons) | Total Contribution (daltons) |

|---|---|---|---|

| Carbon | 7 | 12.01 | 84.07 |

| Hydrogen | 9 | 1.008 | 9.09 |

| Bromine | 2 | 79.90 | 159.80 |

| Nitrogen | 1 | 14.01 | 14.01 |

| Oxygen | 1 | 15.99 | 15.99 |

| Total | 20 | - | 282.96 |

The elemental composition percentages provide additional insight into the compound's characteristics: carbon comprises approximately 29.7% of the molecular weight, hydrogen accounts for 3.2%, bromine represents 56.5%, nitrogen contributes 5.0%, and oxygen accounts for 5.7%. The high bromine content significantly influences the compound's chemical reactivity and physical properties.

Chemical Abstracts Service Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service registry number for this compound is 1423024-94-5, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems. This registry number was assigned by the Chemical Abstracts Service and provides an unambiguous method for compound identification across various chemical information systems and commercial suppliers.

The Molecular Design Limited number is documented as MFCD22741326, which represents an additional database identifier used by chemical suppliers and research institutions. This identifier is particularly important for procurement and inventory management purposes within the chemical research community.

Alternative naming conventions for this compound include several variations that reflect different aspects of its chemical structure. The compound may be referred to as 1-(2-bromoethyl)pyridin-2-one hydrobromide, which emphasizes the pyridine ring system rather than the dihydropyridine designation. Some sources utilize the nomenclature 1-(2-bromoethyl)-2-oxo-1,2-dihydropyridine hydrobromide, which explicitly indicates the ketone functionality at position 2 of the ring system.

Table 2: Compound Identification Summary

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1423024-94-5 |

| Molecular Design Limited Number | MFCD22741326 |

| PubChem Compound Identifier | 24689002 |

| International Chemical Identifier Key | NATIFIFIDLQXIT-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | O=C1C=CC=CN1CCBr.[H]Br |

Commercial suppliers and research institutions may also employ proprietary naming systems or product codes for inventory management purposes. These alternative designations, while not standardized, facilitate communication within specific research communities and commercial networks. The compound's classification as a dihydropyridine derivative places it within a broader category of heterocyclic compounds that have demonstrated significant pharmaceutical and chemical research applications.

属性

IUPAC Name |

1-(2-bromoethyl)pyridin-2-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.BrH/c8-4-6-9-5-2-1-3-7(9)10;/h1-3,5H,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJHTXIFPXVTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of 1,2-Dihydropyridin-2-one

One common approach involves the nucleophilic substitution reaction where the nitrogen atom of the dihydropyridinone ring is alkylated by a 2-bromoethyl halide or equivalent electrophile.

- Reagents: 1,2-dihydropyridin-2-one, 2-bromoethyl bromide or 2-bromoethyl tosylate.

- Conditions: Typically carried out in an aprotic solvent such as acetonitrile, tetrahydrofuran, or N,N-dimethylformamide (DMF).

- Base: A mild base like potassium carbonate or sodium hydride is used to deprotonate the nitrogen to enhance nucleophilicity.

- Temperature: Reaction temperatures range from ambient to reflux depending on solvent and reactivity.

- Outcome: The N-alkylated product is formed, which can be further purified by chromatography.

Bromination of 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one

An alternative method involves the bromination of a 2-hydroxyethyl derivative of 1,2-dihydropyridin-2-one:

- Step 1: Synthesis of 1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one by reaction of dihydropyridinone with ethylene oxide or 2-chloroethanol.

- Step 2: Conversion of the hydroxyethyl side chain to the bromoethyl group using brominating agents such as phosphorus tribromide (PBr3), hydrobromic acid, or N-bromosuccinimide (NBS).

- Solvent: Common solvents include dichloromethane or chloroform.

- Temperature: Usually maintained at 0 °C to room temperature to control reaction rate and selectivity.

- Work-up: The product is isolated as a hydrobromide salt by treatment with hydrobromic acid.

Direct Bromination Using Molecular Bromine or Brominating Agents

Direct bromination of the ethyl side chain on the dihydropyridinone nucleus can be achieved using molecular bromine or other brominating reagents:

- Reagents: Molecular bromine, N-bromosuccinimide (NBS), or bromine complexes.

- Catalysts: Acidic or radical initiators may be used to facilitate selective bromination.

- Solvents: Organic solvents such as chloroform, carbon tetrachloride, or acetonitrile.

- Safety Note: Due to the hazardous nature of bromine, solid bromine carriers or milder brominating agents are preferred to minimize risks.

- Selectivity: Careful control of reaction conditions is critical to avoid over-bromination or side reactions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| N-Alkylation | 1,2-dihydropyridin-2-one + 2-bromoethyl bromide | DMF, acetonitrile, THF | 25–80 °C | Use of base (K2CO3 or NaH) enhances yield |

| Hydroxyethyl to Bromoethyl | PBr3 or NBS + 1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one | CH2Cl2, chloroform | 0–25 °C | Controlled addition to avoid side reactions |

| Direct Bromination | Br2 or NBS with acid catalyst | CHCl3, CCl4, acetonitrile | 0–25 °C | Requires careful handling and selective conditions |

Purification and Isolation

- The hydrobromide salt is typically formed by treating the free base with hydrobromic acid in an appropriate solvent.

- Purification is achieved by recrystallization from solvents such as ethanol or ethyl acetate.

- Chromatographic techniques (e.g., silica gel column chromatography) may be employed to separate impurities.

Research Findings and Considerations

- The choice of brominating agent significantly impacts the selectivity and yield of the 2-bromoethyl substitution.

- Alkylation methods provide straightforward access but may require careful control of reaction stoichiometry to prevent polyalkylation.

- Bromination of hydroxyethyl intermediates offers a milder route with fewer side products.

- Safety protocols are critical when handling bromine or strong brominating agents due to their corrosive and toxic nature.

- Solvent choice affects reaction kinetics and product purity; polar aprotic solvents favor nucleophilic substitution steps.

- Hydrobromide salt formation improves compound stability and facilitates handling for further applications.

Summary Table of Preparation Methods

| Method | Starting Material | Brominating Agent/Alkylating Agent | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| N-Alkylation | 1,2-dihydropyridin-2-one | 2-Bromoethyl bromide | Base, aprotic solvent, 25–80 °C | Direct, high yield | Requires strong base, side reactions possible |

| Hydroxyethyl Bromination | 1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one | PBr3, NBS | CH2Cl2, 0–25 °C | Mild conditions, selective | Multi-step, requires intermediate synthesis |

| Direct Bromination | 1-(2-ethyl)-1,2-dihydropyridin-2-one | Br2, NBS | Organic solvent, 0–25 °C | Simple reagent use | Hazardous reagents, over-bromination risk |

化学反应分析

Types of Reactions

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted dihydropyridinone derivatives .

科学研究应用

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactive bromoethyl group allows for various substitution reactions, enabling the formation of diverse derivatives.

- Reactivity : It can undergo substitution reactions with nucleophiles (amines or thiols) and can be oxidized or reduced under specific conditions to yield different products.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Substitution | Amines, Thiols | Substituted derivatives |

| Oxidation | Potassium permanganate | Oxidized products |

| Reduction | Lithium aluminum hydride | Reduced products |

Biology

- Biological Activity Studies : Research is ongoing to investigate its interactions with biomolecules. The compound's ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids suggests potential biological effects that warrant further exploration.

- Molecular Docking Studies : Computational methods have been employed to study its binding affinities and interactions with various biological targets. For instance, molecular docking studies have been performed on BRD2 inhibitors to explore hydrogen bond interactions and minimum binding energies with specific receptors .

Medicine

- Therapeutic Potential : There is ongoing research into the compound's potential applications in drug development. Its unique structural features may contribute to novel therapeutic agents targeting specific diseases .

- Case Study Example : In a recent study, derivatives of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one were tested for their anticancer properties, showing promising results in inhibiting tumor growth in vitro .

Industrial Applications

作用机制

The mechanism of action of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The dihydropyridinone ring may also interact with specific receptors or enzymes, modulating their activity .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Target Compound : The 2-bromoethyl group and hydrobromide salt dominate its reactivity and solubility profile. The bromine atom acts as a leaving group, facilitating alkylation or cross-coupling reactions.

- 1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one hydrochloride (): Substituted with a 2-amino-2-phenylethyl group, this compound features an aromatic phenyl ring and a primary amine, enabling participation in Schiff base formation or amide coupling. The hydrochloride salt improves aqueous solubility compared to the free base .

- 1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one () : The 2,2-dimethoxyethyl group introduces ether functionalities, enhancing polarity and stability, while the 6-methyl group adds steric bulk. This compound lacks a reactive halogen, limiting its utility in alkylation but favoring applications in coordination chemistry .

Physicochemical Properties

- Solubility : The hydrobromide salt of the target compound likely exhibits higher solubility in polar aprotic solvents (e.g., DMSO) than the hydrochloride salt in , which may favor aqueous environments. The dimethoxyethyl derivative () is expected to have moderate solubility in organic solvents like dichloromethane.

- Molecular Weight: The target compound (C₇H₁₀Br₂N₂O) has a lower molecular weight (324.9 g/mol) than the amino-phenyl analog in (C₁₃H₁₅ClN₂O, 262.7 g/mol) due to the absence of a phenyl group.

Data Table

Research Findings and Implications

- Target Compound: Studies suggest bromoethyl-substituted dihydropyridinones are effective intermediates in synthesizing kinase inhibitors. The hydrobromide salt’s stability under acidic conditions makes it preferable for solid-phase synthesis.

- Compound : Demonstrated utility in dopamine receptor ligand synthesis due to its amine-phenyl motif .

- Compound : Structural analogs have been used in metal-organic frameworks (MOFs) for catalytic applications, leveraging ether-oxygen coordination sites .

Key Insight : The target compound’s bromoethyl group provides distinct advantages in alkylation-driven syntheses, while and compounds excel in amine-mediated or polarity-dependent applications. Selection depends on the desired reaction pathway and solubility requirements.

生物活性

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide is an organic compound characterized by a bromoethyl group attached to a dihydropyridinone ring. Its molecular formula is CHBrNO, and it has garnered attention in medicinal chemistry due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, including modulation of enzyme activity and potential therapeutic applications in treating diseases.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may have antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation. The mechanism often involves the inhibition of key enzymes or pathways involved in tumor growth.

- Neuropharmacological Effects : Given its structure, it may interact with neurotransmitter systems, potentially influencing mood and anxiety disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| 2-Bromoethylamine hydrobromide | Structure | Antimicrobial | Lacks the dihydropyridinone ring |

| 2-Bromoacetophenone | Structure | Anticancer | Used in organic synthesis |

The uniqueness of this compound lies in its dual functional groups, which may enhance its reactivity and biological interactions compared to similar compounds.

Synthesis and Evaluation

A recent study explored the synthesis of this compound through various chemical routes. The synthesis typically involves bromination processes followed by cyclization reactions. The yield of the synthesized compound was reported to be between 32% and 58%, depending on the reaction conditions used .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of dihydropyridine compounds exhibit significant inhibition of metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for neuropharmacological applications. The IC values for these compounds ranged from 4.363 μM to higher values depending on structural modifications .

Anticancer Activity

Research has indicated that similar dihydropyridine derivatives can inhibit cancer cell lines effectively. For instance, one study reported a derivative displaying an IC value of 4.363 μM against HCT116 colon cancer cells, suggesting that modifications to the dihydropyridine structure can enhance anticancer properties .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide, and how can reaction efficiency be optimized?

- Methodology : A general bromination protocol involves treating the parent dihydropyridin-2-one derivative with bromine in diethyl ether at 0°C, followed by gradual warming to room temperature. Quenching with saturated NaHCO₃ and extraction with Et₂O yields the crude product, which is purified via crystallization (e.g., ethanol recrystallization) . Optimizing stoichiometry (e.g., 1.0 equiv bromine) and reaction time (2–4 hours) minimizes side products like dibrominated derivatives. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the bromoethyl group (δ ~3.5–4.0 ppm for CH₂Br) and dihydropyridinone backbone (δ ~6.5–7.5 ppm for aromatic protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺] at m/z 267.98 for C₇H₁₀Br₂N₂O⁺).

- X-ray Diffraction : Single-crystal XRD resolves bond angles and crystal packing, critical for verifying stereoelectronic effects .

- Elemental Analysis : Confirms Br content (~30.5% theoretical for hydrobromide salt).

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodology : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the bromoethyl group. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation pathways via HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromoethyl group in cross-coupling reactions?

- Methodology : The bromoethyl group undergoes Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. Density Functional Theory (DFT) calculations reveal a concerted oxidative addition mechanism, with the dihydropyridinone ring stabilizing the transition state via π-backdonation . Side reactions (e.g., elimination to ethylene) are suppressed by maintaining anhydrous conditions.

Q. How does the dihydropyridinone ring influence the compound’s electronic properties in supramolecular applications?

- Methodology : The electron-deficient dihydropyridinone ring enhances π-π stacking with aromatic systems (e.g., graphene oxide). UV-Vis spectroscopy (λₐᵦₛ ~270 nm) and cyclic voltammetry (E₁/₂ ~–1.2 V vs. Ag/AgCl) quantify electron affinity. Computational studies (e.g., HOMO-LUMO gap analysis) correlate with experimental redox behavior .

Q. What strategies mitigate competing pathways during nucleophilic substitution reactions involving this compound?

- Methodology :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and reduce SN1 competition.

- Temperature Control : Reactions at –10°C favor SN2 mechanisms (e.g., with NaN₃ to yield azido derivatives).

- Additives : Crown ethers (e.g., 18-crown-6) enhance nucleophilicity of K⁺-bound species (e.g., thiols or amines) .

Q. Can this compound serve as a precursor for photoactive ligands in coordination chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。